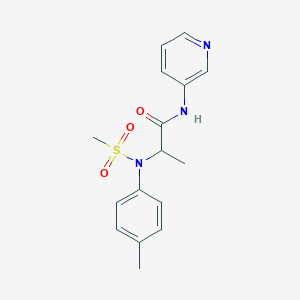

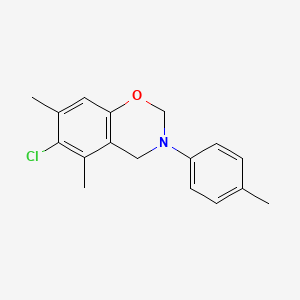

![molecular formula C16H19FN4O B5557149 5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)

5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidin-amine derivatives, including structures similar to "5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine", are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various methods, aiming to explore their potential applications across different domains, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related pyrimidin-amine derivatives often involves multi-step reactions, including aza-Wittig reactions, nucleophilic substitution, and cyclization processes. For instance, Ding et al. (2005) described a selective synthesis method for 2-Alkylamino-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, which might share similarities with the synthesis of the target compound (Ding et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antitumor and Antimitotic Activity

- Study 1: Research has shown that related pyridine derivatives, including those similar to the compound , exhibit antitumor activity. These compounds, acting as precursors to potent antimitotic agents, demonstrated a reduction in biological activity with certain structural modifications. They inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a potential mode of action for antitumor effects (Temple et al., 1992).

Synthesis and Chemical Properties

- Study 2: A selective synthesis method for related compounds, such as 2-Alkylamino-5,6,7,8-tetrahydrobenzothieno pyrimidin-4(3H)-ones, has been developed. This involves an aza-Wittig reaction and highlights the compound's chemical versatility (Ding et al., 2005).

- Study 3: The synthesis of amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to the one , has been reported. These derivatives have shown antitumor activity, hinting at the potential biomedical applications of similar compounds (Xiong et al., 2009).

Antimicrobial Activities

- Study 4: Research on new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed that these compounds, related in structure to the compound , possess significant antimicrobial activity (Bayrak et al., 2009).

- Study 5: The synthesis of stereoisomers of several 3‐(1‐aminoethyl)pyrrolidines, important in the preparation of quinolone antibacterials, has been explored. These compounds are structurally similar to the compound of interest, suggesting potential antibacterial applications (Schroeder et al., 1992).

Insecticidal and Antibacterial Potential

- Study 6: Pyrimidine-linked pyrazole heterocyclics, structurally related to the compound , have shown both insecticidal and antibacterial potential. This demonstrates the broad applicability of such compounds in pest control and microbial inhibition (Deohate & Palaspagar, 2020).

Eigenschaften

IUPAC Name |

5-ethyl-4-[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O/c1-2-11-7-19-16(18)20-15(11)21-8-13(9-21)22-10-12-5-3-4-6-14(12)17/h3-7,13H,2,8-10H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDDALLDDNXHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1N2CC(C2)OCC3=CC=CC=C3F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

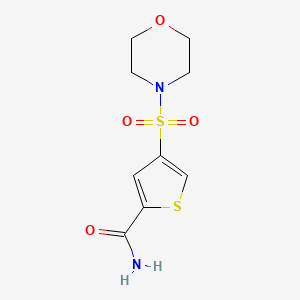

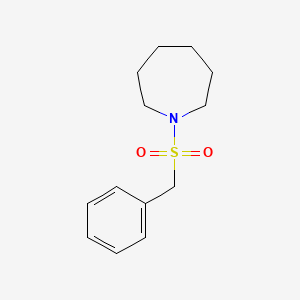

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

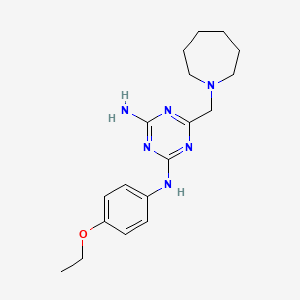

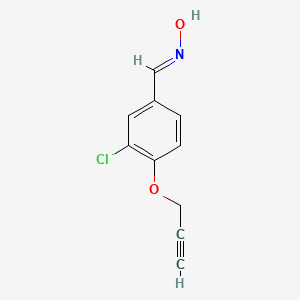

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

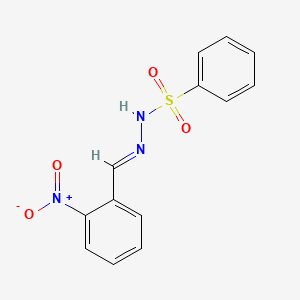

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)